Cas no 313485-67-5 (3-bromo-2-ethyl-2H-indazole)

3-bromo-2-ethyl-2H-indazole structure
3-bromo-2-ethyl-2H-indazole structure
Product Name:3-bromo-2-ethyl-2H-indazole
CAS No:313485-67-5
MF:C9H9BrN2
MW:225.085160970688
CID:3936265
PubChem ID:21912705
Update Time:2025-07-20

3-bromo-2-ethyl-2H-indazole Chemical and Physical Properties

Names and Identifiers

    • 2H-Indazole, 3-bromo-2-ethyl-
    • 3-bromo-2-ethyl-2H-indazole
    • 313485-67-5
    • 2-ethyl-3-bromoindazole
    • SCHEMBL5763004
    • DB-105384
    • G81008
    • AQYJMBCKYQIBOC-UHFFFAOYSA-N
    • Inchi: 1S/C9H9BrN2/c1-2-12-9(10)7-5-3-4-6-8(7)11-12/h3-6H,2H2,1H3
    • InChI Key: AQYJMBCKYQIBOC-UHFFFAOYSA-N
    • SMILES: BrC1=C2C=CC=CC2=NN1CC

Computed Properties

  • Exact Mass: 223.99491g/mol
  • Monoisotopic Mass: 223.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.8Ų

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3-bromo-2-ethyl-2H-indazole Related Literature

Additional information on 3-bromo-2-ethyl-2H-indazole

Exploring the Versatile Applications of 3-Bromo-2-ethyl-2H-indazole (CAS No. 313485-67-5) in Modern Research

The compound 3-bromo-2-ethyl-2H-indazole (CAS No. 313485-67-5) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and material science research. As a brominated indazole derivative, this molecule offers a fascinating platform for synthetic modifications, making it a valuable building block for drug discovery and advanced material development. Researchers are particularly interested in its heterocyclic framework, which provides excellent opportunities for creating novel bioactive compounds with potential therapeutic benefits.

One of the most searched questions regarding 3-bromo-2-ethyl-2H-indazole relates to its synthetic pathways and reactivity patterns. The presence of both bromine and ethyl groups on the indazole core creates distinct electronic effects that influence its behavior in various chemical reactions. Current literature suggests that this compound serves as an excellent precursor for palladium-catalyzed cross-coupling reactions, a topic that has seen exponential growth in organic chemistry publications. The C-3 bromine substituent offers particular advantages for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.

In the context of current research trends, 3-bromo-2-ethyl-2H-indazole has emerged as a key intermediate in the development of kinase inhibitors, a class of compounds that dominate modern drug discovery pipelines. The indazole scaffold is known to interact with various biological targets, and the bromine atom at position 3 provides an ideal handle for further structural elaboration. Pharmaceutical researchers frequently search for information about its structure-activity relationships and potential as a privileged scaffold in medicinal chemistry.

The thermal stability and photophysical properties of 3-bromo-2-ethyl-2H-indazole have also attracted attention from materials scientists. Recent studies have explored its potential as a precursor for organic electronic materials, particularly in the development of novel light-emitting diodes (OLEDs) and organic semiconductors. The compound's ability to form stable crystalline structures while maintaining good solubility in common organic solvents makes it particularly attractive for these applications.

Analytical characterization of 313485-67-5 reveals interesting spectral features that have become a subject of detailed investigation. Nuclear magnetic resonance (NMR) studies show distinct patterns for the ethyl group protons and the aromatic system, while mass spectrometry provides clear fragmentation pathways that aid in structural confirmation. These analytical aspects are frequently searched by quality control specialists and synthetic chemists working with this compound.

From a regulatory perspective, 3-bromo-2-ethyl-2H-indazole has been the subject of numerous safety assessments, with particular focus on its handling precautions and storage requirements. While not classified as hazardous under standard conditions, proper laboratory practices should always be followed when working with this chemical. Material safety data sheets (MSDS) for this compound are among the most frequently downloaded documents related to indazole derivatives.

The commercial availability of 3-bromo-2-ethyl-2H-indazole has improved significantly in recent years, reflecting growing demand from research institutions and pharmaceutical companies. Suppliers typically offer this compound with various purity grades, from standard research grade to ultra-high purity for sensitive applications. Current market trends show increasing interest in custom synthesis services for analogs and derivatives of this core structure.

Looking forward, the scientific community anticipates expanding applications for 313485-67-5 in emerging fields such as bioconjugation chemistry and proteolysis targeting chimeras (PROTACs). The compound's versatility and well-characterized reactivity make it an attractive candidate for these cutting-edge research areas. As synthetic methodologies continue to advance, we can expect to see novel derivatives of 3-bromo-2-ethyl-2H-indazole playing increasingly important roles in both academic and industrial research settings.

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